1-Chloro-2,3,5,6-tetrafluorobenzene
Overview
Description
1-Chloro-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C6HClF4. It is a chlorinated derivative of tetrafluorobenzene, characterized by the presence of four fluorine atoms and one chlorine atom attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,5,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2,3,5,6-tetrafluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted tetrafluorobenzenes.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess to drive the reaction to completion.
Electrophilic Aromatic Substitution: Reactions are often carried out in the presence of strong electrophiles such as sulfur trioxide or nitronium ions, with the reaction conditions carefully controlled to avoid over-substitution.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted tetrafluorobenzenes, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include mono- or di-substituted tetrafluorobenzenes, with the position of substitution influenced by the directing effects of the fluorine atoms.
Scientific Research Applications
1-Chloro-2,3,5,6-tetrafluorobenzene is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the development of fluorinated probes and imaging agents for biological studies.
Medicine: It is investigated for its potential use in the design of novel drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-chloro-2,3,5,6-tetrafluorobenzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design. The chlorine atom can participate in specific interactions with biological targets, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Similar in structure but with a bromine atom instead of chlorine, used in similar applications.
1-Iodo-2,3,5,6-tetrafluorobenzene: Contains an iodine atom, offering different reactivity and applications.
2,3,5,6-Tetrafluorobenzene: Lacks the halogen substituent, used as a precursor in various synthetic routes.
Uniqueness: 1-Chloro-2,3,5,6-tetrafluorobenzene is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective reactivity and stability .
Properties
IUPAC Name |
3-chloro-1,2,4,5-tetrafluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHPPIOYFTGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171429 | |
Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-61-6 | |
Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1,2,4,5-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.